REACTION_CXSMILES
|
[CH2:1]1[C:12]2[C:4](=[C:5]([NH2:13])[C:6]3[CH2:7][CH2:8][CH2:9][C:10]=3[CH:11]=2)[CH2:3][CH2:2]1.C(N(CC)CC)C.[C:21](Cl)(Cl)=[O:22].C(Cl)Cl>O1CCCC1.C1(C)C=CC=CC=1>[N:13]([C:5]1[C:4]2[CH2:3][CH2:2][CH2:1][C:12]=2[CH:11]=[C:10]2[C:6]=1[CH2:7][CH2:8][CH2:9]2)=[C:21]=[O:22]
|
Name
|
|
Quantity
|
1.77 g
|
Type
|
reactant
|
Smiles
|
C1CCC2=C(C=3CCCC3C=C12)N
|
Name
|
|
Quantity
|
1.11 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at room temperature for 15 min and at 70° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in hexane
|
Type
|
CUSTOM
|
Details
|
purified on a plug of silica gel eluting with 10% CH2Cl2/hexane
|
Type
|
CUSTOM
|
Details
|
to give 1.79 g of non-labeled X (90%)
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
N(=C=O)C1=C2CCCC2=CC=2CCCC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |